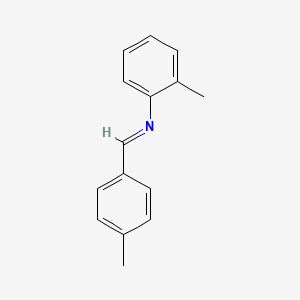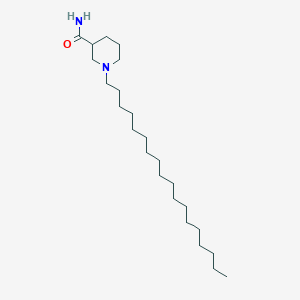
1-Octadecylnipecotamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecylnipecotamide ist eine chemische Verbindung mit der Summenformel C24H48N2O. Es handelt sich um ein Amidderivat der Nipecotsäure, mit einer Octadecyl-(C18)-Kette, die an das Stickstoffatom der Nipecotamide-Struktur gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Octadecylnipecotamide kann durch die Reaktion von Nipecotsäure mit Octadecylamin synthetisiert werden. Der Prozess beinhaltet typischerweise die Aktivierung der Carbonsäuregruppe der Nipecotsäure, gefolgt von ihrer Reaktion mit Octadecylamin zur Bildung der Amidbindung. Häufig verwendete Reagenzien für die Aktivierung sind Carbodiimide wie Dicyclohexylcarbodiimid (DCC) oder Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC).
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in Laboreinstellungen umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, möglicherweise unter Einbeziehung von Reinigungsschritten wie Umkristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Octadecylnipecotamide kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was möglicherweise zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln und die Eigenschaften der Verbindung verändern.
Substitution: Die Octadecyl-Kette oder die Nipecotamide-Einheit können an Substitutionsreaktionen teilnehmen, wodurch verschiedene funktionelle Gruppen eingeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.
Substitution: Verschiedene Nukleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu primären oder sekundären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung von Tensiden oder amphiphilen Verbindungen.
Biologie: Die Verbindung kann aufgrund ihrer langen hydrophoben Kette auf ihre Wechselwirkungen mit biologischen Membranen untersucht werden.
Medizin: Die Forschung könnte ihr Potenzial als Wirkstoffträger untersuchen, wobei ihre Fähigkeit, mit Lipiddoppelschichten zu interagieren, genutzt wird.
Industrie: Es könnte aufgrund seiner amphiphilen Natur in der Formulierung von Spezialchemikalien wie Schmiermitteln oder Beschichtungen Anwendung finden.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen ausübt, ist nicht vollständig geklärt. Seine lange hydrophobe Kette lässt vermuten, dass sie mit Lipidmembranen interagieren könnte und möglicherweise die Membranfluidität oder Permeabilität beeinflusst. Diese Interaktion könnte verschiedene zelluläre Prozesse beeinflussen und sie zu einem Kandidaten für weitere Forschungen in der Wirkstoffabgabe oder Membranbiologie machen.
Ähnliche Verbindungen:
1-Octadecylamin: Ähnlich in der Struktur, jedoch ohne die Nipecotamide-Einheit.
Nipecotsäure: Die Stammverbindung ohne die Octadecyl-Kette.
Stearinsäureamid: Ein Amid mit einer ähnlichen langkettigen Struktur, jedoch mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner Kombination aus einer langen hydrophoben Kette und einer Nipecotamide-Einheit. Diese duale Funktionalität ermöglicht es ihm, mit sowohl hydrophoben als auch hydrophilen Umgebungen zu interagieren, was es vielseitig für verschiedene Anwendungen macht.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of surfactants or amphiphilic compounds.
Biology: The compound may be explored for its interactions with biological membranes, given its long hydrophobic chain.
Medicine: Research could investigate its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: It might find use in the formulation of specialty chemicals, such as lubricants or coatings, due to its amphiphilic nature.
Wirkmechanismus
The mechanism by which 1-Octadecylnipecotamide exerts its effects is not fully understood. its long hydrophobic chain suggests that it could interact with lipid membranes, potentially altering membrane fluidity or permeability. This interaction could influence various cellular processes, making it a candidate for further research in drug delivery or membrane biology.
Vergleich Mit ähnlichen Verbindungen
1-Octadecylamine: Similar in structure but lacks the nipecotamide moiety.
Nipecotic Acid: The parent compound without the octadecyl chain.
Stearamide: An amide with a similar long-chain structure but different functional groups.
Uniqueness: 1-Octadecylnipecotamide is unique due to its combination of a long hydrophobic chain and a nipecotamide moiety. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
95804-79-8 |
|---|---|
Molekularformel |
C24H48N2O |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
1-octadecylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-19-23(22-26)24(25)27/h23H,2-22H2,1H3,(H2,25,27) |
InChI-Schlüssel |
LDWKQNZRXXFKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1CCCC(C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)

![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
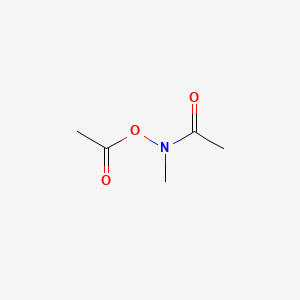


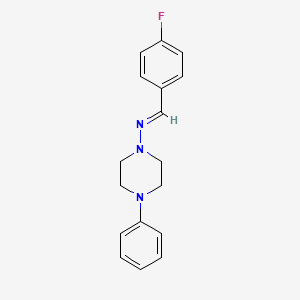
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
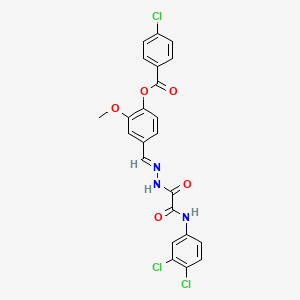
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)


